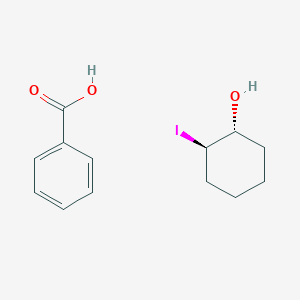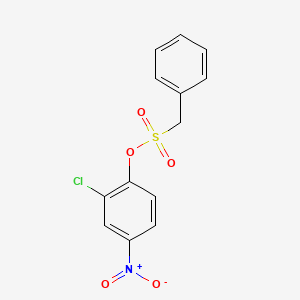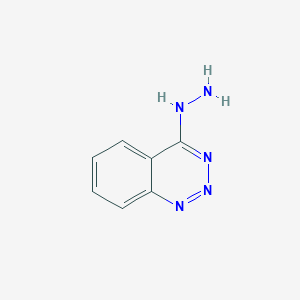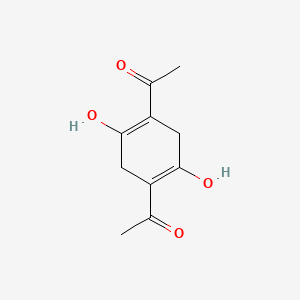
1,1'-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexa-1,4-diene, featuring two hydroxyl groups and two ethanone groups attached to the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-1,4-diene, which is subjected to hydroxylation to introduce hydroxyl groups at the 2 and 5 positions.
Hydroxylation: This step is often carried out using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like osmium tetroxide (OsO4) to achieve dihydroxylation.
Ethanone Introduction: The final step involves the introduction of ethanone groups at the 1 and 4 positions of the cyclohexadiene ring. This can be achieved through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to act as a ligand, binding to metal ions and forming coordination complexes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: A related compound with similar hydroxyl and quinone functionalities.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Another similar compound with dihydroxy and dione groups.
Uniqueness
1,1’-(2,5-Dihydroxycyclohexa-1,4-diene-1,4-diyl)di(ethan-1-one) is unique due to its specific arrangement of hydroxyl and ethanone groups on the cyclohexadiene ring
Propiedades
Número CAS |
52959-36-1 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1-(4-acetyl-2,5-dihydroxycyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O4/c1-5(11)7-3-10(14)8(6(2)12)4-9(7)13/h13-14H,3-4H2,1-2H3 |
Clave InChI |
OBOULNIVHQBNAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(CC(=C(C1)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


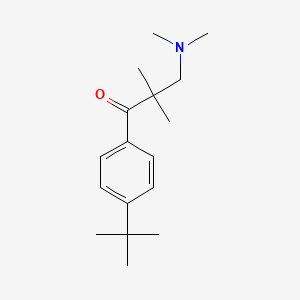
![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)


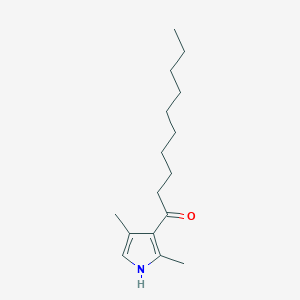
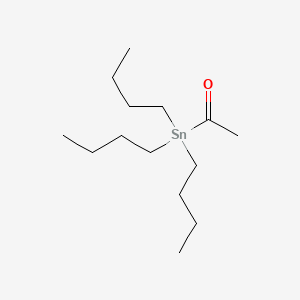
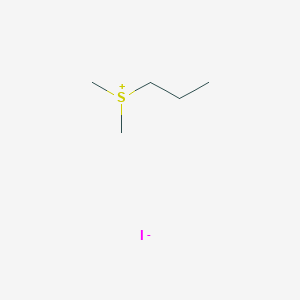

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
